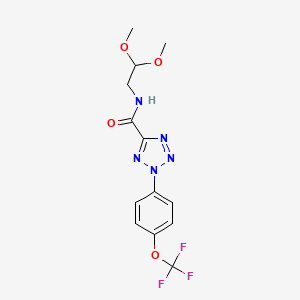
N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H14F3N5O4 and its molecular weight is 361.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluation, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14F3N5O4
- Molecular Weight : 361.281 g/mol
- IUPAC Name : N-(2,2-dimethoxyethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
- CAS Number : 1396746-15-8
The compound features a tetrazole ring, which is known for its pharmacological importance, particularly in the development of antihypertensive agents and other therapeutic drugs .
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the tetrazole ring followed by the introduction of substituents. Various methods have been reported in literature for synthesizing tetrazole derivatives, which often include cyclization reactions of hydrazines with carboxylic acids or their derivatives .
Antihypertensive Activity
Recent studies have highlighted the potential antihypertensive effects of tetrazole derivatives. A comparative analysis showed that compounds with similar structures exhibited significant blood pressure-lowering effects. For instance, derivatives synthesized from tetrazole cores demonstrated substantial activity against hypertension in various animal models .
Antioxidant Properties
The antioxidant capabilities of this compound were evaluated using the DPPH assay. Results indicated that this compound exhibits notable free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit urease enzymes. Urease inhibitors are important in treating conditions such as urinary tract infections and kidney stones. The inhibition assays showed that this compound could effectively reduce urease activity, making it a candidate for further development in therapeutic applications .
Case Studies and Research Findings
- Case Study on Antihypertensive Effects :
- A series of tetrazole derivatives were synthesized and tested for their antihypertensive properties. Among them, certain compounds showed a significant reduction in systolic blood pressure compared to control groups. The study concluded that modifications on the tetrazole ring could enhance potency and selectivity for angiotensin II receptors .
| Compound | Systolic Blood Pressure Reduction (mmHg) |
|---|---|
| Control | 0 |
| Compound A | 15 |
| Compound B | 20 |
- Antioxidant Activity Assessment :
- The antioxidant activity was measured using the DPPH method, revealing that the compound exhibited a scavenging effect comparable to established antioxidants like ascorbic acid.
| Sample | DPPH Scavenging Activity (%) |
|---|---|
| N-(2,2-dimethoxyethyl)-... | 78 |
| Ascorbic Acid | 82 |
- Urease Inhibition Study :
- The inhibition potential against urease was assessed using enzyme kinetics, demonstrating that this compound significantly inhibited urease activity with an IC50 value indicating promising therapeutic potential.
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O4/c1-23-10(24-2)7-17-12(22)11-18-20-21(19-11)8-3-5-9(6-4-8)25-13(14,15)16/h3-6,10H,7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDDFMCBVHPIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














